molecular formula C6H10N4O3S2 B8759050 N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 32873-58-8

N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B8759050
Key on ui cas rn: 32873-58-8
M. Wt: 250.3 g/mol
InChI Key: ZADPRTPNVXYUTM-UHFFFAOYSA-N
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Patent
US04255182

Procedure details

A 40% aqueous solution of dimethylamine (400 ml) was charged into a glass reaction vessel fitted with a mechanical stirrer and thermometer. The solution was cooled to 20° C. and stirred while 2-acetamido-5-chlorosulfonyl-1,3,4-thiadiazole (250 grams) was slowly added. Ther temperature of the reaction mixture was kept between 0° and 20° C. during this addition. Stirring was then continued at room temperature for a period of about 2 hours. The reaction mixture was then treated with 6N hydrochloric acid. Solids were filtered out, water washed and air dried to yield the desired product 2-acetamido-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][C:7]([S:10](Cl)(=[O:12])=[O:11])=[N:8][N:9]=1)(=[O:3])[CH3:2].Cl.[CH3:15][NH:16][CH3:17]>>[C:1]([NH:4][C:5]1[S:6][C:7]([S:10]([N:16]([CH3:17])[CH3:15])(=[O:12])=[O:11])=[N:8][N:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
Ther temperature of the reaction mixture was kept between 0° and 20° C. during this addition
FILTRATION
Type
FILTRATION
Details
Solids were filtered out
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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